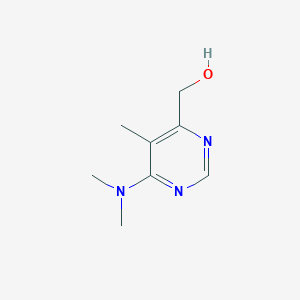

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(dimethylamino)-5-methylpyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-7(4-12)9-5-10-8(6)11(2)3/h5,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREYIXULAVYZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol and Analogous Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, NMR analysis provides definitive evidence of its structural features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic proton on the pyrimidine (B1678525) ring (H-2) would typically appear as a singlet in the downfield region. The protons of the hydroxymethyl group (-CH₂OH) would present as a singlet, with its chemical shift influenced by solvent and hydrogen bonding. The dimethylamino group (-N(CH₃)₂) protons would yield a sharp singlet, while the methyl group (-CH₃) at the C-5 position would also appear as a singlet. The integration of these signals would correspond to the number of protons in each group (1H, 2H, 6H, and 3H, respectively).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. For the title compound, signals are expected for the four distinct carbons of the pyrimidine ring, the methyl carbon at C-5, the two equivalent carbons of the dimethylamino group, and the carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. researchgate.net Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the pyrimidine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol Predicted values are based on typical chemical shifts for analogous substituted pyrimidine systems.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine Ring | H-2 | 8.0 - 8.5 | - |

| Pyrimidine Ring | C-2 | - | 155 - 160 |

| Pyrimidine Ring | C-4 | - | 165 - 170 |

| Pyrimidine Ring | C-5 | - | 110 - 115 |

| Pyrimidine Ring | C-6 | - | 160 - 165 |

| Dimethylamino | -N(CH₃)₂ | 3.0 - 3.3 | 35 - 40 |

| 5-Methyl | -CH₃ | 2.1 - 2.4 | 10 - 15 |

| 4-Hydroxymethyl | -CH₂OH | 4.5 - 4.8 | 60 - 65 |

| 4-Hydroxymethyl | -OH | Variable | - |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol (C₈H₁₃N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like pyrimidine derivatives, often producing a protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on this ion can induce fragmentation, providing valuable structural insights. The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents. nih.govsphinxsai.com Common fragmentation pathways for the title compound could involve the loss of the hydroxymethyl group (-CH₂OH), a methyl radical from the dimethylamino group, or cleavage of the pyrimidine ring itself. sphinxsai.comsapub.org These fragmentation patterns help to confirm the identity and arrangement of the functional groups attached to the pyrimidine core. nih.gov

Table 2: Potential Mass Spectrometry Fragments for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

| Ion | Proposed Formula | m/z (monoisotopic) | Description |

| [M+H]⁺ | C₈H₁₄N₃O⁺ | 168.1131 | Protonated molecular ion |

| [M-CH₃]⁺ | C₇H₁₀N₃O⁺ | 152.0818 | Loss of a methyl radical |

| [M-CH₂OH]⁺ | C₇H₁₀N₃⁺ | 136.0869 | Loss of the hydroxymethyl group |

| [M-N(CH₃)₂]⁺ | C₆H₇N₂O⁺ | 123.0553 | Loss of the dimethylamino group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and essential for a full structural characterization.

Infrared (IR) Spectroscopy: The IR spectrum of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the methyl and dimethylamino groups would appear just below 3000 cm⁻¹. The pyrimidine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. physchemres.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the pyrimidine ring's "breathing" modes, which are often strong in the Raman spectrum. acs.org Analysis of pyrimidine and its derivatives often shows that hydrogen bonding can cause shifts to higher frequencies (blue shifts) for certain ring modes. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic/Aliphatic C-H | C-H stretch | 2850-3100 | 2850-3100 |

| Pyrimidine Ring | C=N, C=C stretch | 1400-1650 | 1400-1650 |

| Hydroxymethyl (-CH₂OH) | C-O stretch | 1000-1100 | Weak |

| Pyrimidine Ring | Ring Breathing | Weak | Strong (e.g., ~1000) |

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Elucidation and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net If a suitable single crystal of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol can be grown, SC-XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.comtandfonline.com

Computational and Theoretical Chemistry Studies of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Geometric Optimization (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic structure of chemical compounds. irjweb.comphyschemres.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govepstem.net

In analogous aminopyrimidine structures, the introduction of substituents like amino and methyl groups can cause slight modifications in the geometry of the aromatic ring. scispace.com For instance, studies on 2-aminopyrimidine (B69317) have shown that the amino group causes a lengthening of the adjacent ring bonds by approximately 0.019(3) Å. scispace.com Similarly, the dimethylamino and methanol (B129727) groups on (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol are expected to influence the planarity and bond lengths of the pyrimidine core due to both steric and electronic effects. Geometric optimization provides the most stable three-dimensional arrangement of the atoms, which serves as the foundation for all other computational analyses. aip.org

Table 1: Representative Calculated Geometric Parameters for Substituted Pyrimidine Rings from DFT Studies Note: This table presents typical values for analogous structures, not the specific target compound.

| Parameter | Typical Value Range (Å or °) | Reference Compound Class |

|---|---|---|

| C-N (in ring) | 1.32 - 1.39 Å | Aminopyrimidines researchgate.net |

| C-C (in ring) | 1.38 - 1.42 Å | Aminopyrimidines researchgate.net |

| C-N (exocyclic amino) | 1.35 - 1.39 Å | Aminopyrimidines researchgate.net |

| N-C-N (angle) | 125 - 128° | Substituted Pyrimidines ekb.eg |

| C-N-C (angle) | 115 - 118° | Substituted Pyrimidines ekb.eg |

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.netnih.gov For pyrimidine derivatives, the distribution of these orbitals is heavily influenced by the substituents. epstem.net In many aminopyrimidines, the HOMO is often localized on the pyrimidine ring and the electron-donating amino group, while the LUMO may be distributed across the aromatic system. irjweb.comepstem.net This distribution indicates that charge transfer upon electronic excitation primarily occurs within the molecule. irjweb.com

Table 2: Illustrative FMO Energies and HOMO-LUMO Gaps for Analogous Pyrimidine Derivatives Note: Values are examples from DFT calculations on similar compounds and can vary based on the specific molecule and computational method.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted Pyrimidine 1 | -6.26 | -0.88 | 5.38 |

| Substituted Pyrimidine 2 | -4.83 | -2.53 | 2.30 epstem.net |

| Thienopyrimidine derivative | -5.93 | -2.18 | 3.75 nih.gov |

| Aminopyrimidine-5-carbonitrile | -6.79 | -2.05 | 4.74 |

Investigation of Non-Covalent Interactions (NCIs) and Hydrogen Bonding Networks in Supramolecular Assemblies

Non-covalent interactions (NCIs), particularly hydrogen bonds, are fundamental in determining the crystal packing and formation of supramolecular structures. tandfonline.comrsc.orgethernet.edu.et For molecules like (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, which possess hydrogen bond donors (the hydroxyl group -OH) and acceptors (the pyrimidine ring nitrogens, the dimethylamino nitrogen, and the hydroxyl oxygen), the potential for forming extensive hydrogen bonding networks is significant. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map is color-coded to represent different potential values on the electron density surface. uni-muenchen.de

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In pyrimidine derivatives, these regions are typically located around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are generally found around the hydrogen atoms, particularly the hydroxyl proton and the protons of the methyl groups. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential.

The MEP surface provides a clear, qualitative picture of where a molecule is most likely to engage in electrostatic interactions, which is crucial for understanding its intermolecular bonding and reaction mechanisms. nih.govuni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Absorption/Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their photophysical properties, such as UV-visible absorption and emission spectra. urfu.rumahendrapublications.com By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. physchemres.org

For aminopyrimidine derivatives, the absorption bands in the UV-visible region are typically assigned to π→π* transitions within the aromatic system. mahendrapublications.com The specific positions of these bands are sensitive to the nature and position of substituents on the pyrimidine ring. TD-DFT calculations can elucidate how groups like dimethylamino and hydroxymethyl influence the electronic transitions. In some cases, studies on aminopyrimidine dimers have used TD-DFT to explain dual fluorescence phenomena arising from processes like excited-state double proton transfer (ESDPT). urfu.ru

Table 3: Example of TD-DFT Calculated Absorption Data for an Analogous Pyrimidine Derivative Note: This data is illustrative and based on a B3LYP/6-311++G(d,p) calculation for a similar heterocyclic system.

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|

| S1 | 331.88 | 3.73 | 0.215 | HOMO → LUMO physchemres.org |

| S2 | 295.45 | 4.19 | 0.088 | HOMO-1 → LUMO |

| S3 | 270.12 | 4.59 | 0.154 | HOMO → LUMO+1 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making chemical interpretation more intuitive. uni-muenchen.dewikipedia.org This method provides valuable insights into charge distribution, hybridization, and delocalization effects (hyperconjugation) within the molecule. youtube.com

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.dewisc.edu It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO, such as a lone pair (LP) or a bonding orbital (σ), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π). wisc.edu For (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, significant interactions would be expected, such as the delocalization of the lone pair of the amino nitrogen into the π antibonding orbitals of the pyrimidine ring, which contributes to the electronic stability of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time, often in a solvent environment. mdpi.comnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a realistic view of how a molecule behaves in solution. rsc.org

For a flexible molecule like (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, which has rotatable bonds in its methanol and dimethylamino substituents, MD simulations can identify the most populated conformations and the energy barriers for transitioning between them. nih.govwustl.edu By simulating the molecule in a solvent like water, MD can also provide detailed information about the structure of the solvation shell and the specific hydrogen bonding interactions between the solute and solvent molecules. nih.govrsc.org Analysis of MD trajectories can yield important properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solute-solvent interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes (e.g., solubility, lipophilicity (LogD values))

Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern drug discovery and development. mdpi.com These models establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.gov For (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol and its analogs, QSPR studies are instrumental in predicting key attributes such as aqueous solubility and lipophilicity (expressed as LogD), which are critical determinants of a compound's pharmacokinetic profile.

The fundamental principle of QSPR is that variations in the molecular structure of a compound lead to corresponding changes in its physical and chemical properties. nih.gov By quantifying these structural variations using molecular descriptors, it is possible to build predictive models. These models are particularly useful for screening virtual libraries of compounds, prioritizing synthesis efforts, and optimizing lead compounds to possess desirable drug-like properties.

Detailed Research Findings

While specific QSPR studies exclusively focused on (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol are not extensively documented in publicly available literature, the methodologies are well-established and have been widely applied to various classes of heterocyclic compounds, including pyrimidine derivatives. nih.govrsc.org Research in this area typically involves the development of models that can accurately forecast properties like solubility and lipophilicity.

For a series of pyrimidine analogs, a hypothetical QSPR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Machine learning algorithms, ranging from multiple linear regression (MLR) to more complex approaches like artificial neural networks (ANN) and graph neural networks (GNNs), are then employed to create a predictive model. nih.govmdpi.com

The predictive power of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive squared correlation coefficient (Q²) from cross-validation. nih.gov

Below are illustrative data tables that one might expect from a QSPR analysis of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol and a set of its hypothetical analogs.

Table 1: Hypothetical Physicochemical Properties and Descriptors for a Series of Pyrimidine Analogs

| Compound ID | R Group | Molecular Weight ( g/mol ) | LogD (Predicted) | Aqueous Solubility (logS) (Predicted) | Polar Surface Area (Ų) |

| 1 | -CH₂OH | 183.23 | 0.85 | -2.10 | 58.7 |

| 2 | -H | 153.21 | 1.20 | -2.50 | 38.3 |

| 3 | -CH₂OCH₃ | 197.26 | 1.15 | -2.35 | 67.9 |

| 4 | -COOH | 197.20 | 0.40 | -1.80 | 85.0 |

| 5 | -CF₃ | 221.20 | 2.50 | -3.80 | 38.3 |

Table 2: Statistical Validation of a Hypothetical QSPR Model for LogD Prediction

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the experimental LogD is explained by the model. |

| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the prediction errors. |

| Q² (Cross-Validated R²) | 0.85 | A measure of the model's predictive ability, determined through internal cross-validation. |

These tables illustrate how a QSPR study can provide valuable, quantitative insights into the physicochemical properties of novel compounds based on their molecular structure. The predictive models generated from such studies are a key component of computational chemistry efforts aimed at accelerating the discovery of new therapeutic agents. nih.gov The accurate prediction of properties like lipophilicity and aqueous solubility is a significant challenge in drug discovery, and machine learning methods, including graph-based neural networks, have demonstrated strong performance in this area. mdpi.com

Research Applications and Strategic Integration of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol As a Chemical Moiety

Development of Functionalized Pyrimidine (B1678525) Scaffolds for Materials Science Applications

The inherent electronic properties of the pyrimidine core, characterized by its π-deficient nature due to two nitrogen atoms, make it an excellent building block for organic electronic materials. alfa-chemistry.comresearchgate.net This electron-accepting quality is fundamental to its application in creating materials with tailored photophysical and catalytic capabilities. alfa-chemistry.comresearchgate.net By attaching various functional groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the material's optical and electronic behavior. acs.org

Functionalized pyrimidine scaffolds are integral to the design of advanced photophysical materials, particularly Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org The pyrimidine ring typically serves as the electron-accepting core in donor-acceptor (D-A) type TADF molecules. nih.govnih.gov This architecture is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) and allows the harvesting of triplet excitons for light emission. nih.gov

The selection of pyrimidine as an acceptor is advantageous due to its facile functionalization, which allows for precise tuning of the emission color. acs.orgnih.gov For instance, researchers have developed a range of pyrimidine-based TADF emitters that produce highly efficient blue, orange, and red light. rsc.orgrsc.orgresearchgate.net Strategic design, such as modifying the substitution pattern on the pyrimidine ring, can fine-tune the photophysical and electronic properties of the molecule. acs.org Studies have utilized 5-methylpyrimidine (B16526) as a foundational scaffold, attaching electron-donating groups at various positions to modulate the TADF properties. acs.org By adjusting the number and position of nitrogen atoms and other substituents, the electronic and optical characteristics can be optimized, making pyrimidine-based molecules suitable emitters for next-generation displays. nih.gov

Functionalized pyrimidine derivatives have also been successfully employed in the development of photocatalysis systems. rsc.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, creating stable and catalytically active complexes. alfa-chemistry.com An example of this application is the use of copper(I) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light photocatalysts. rsc.org

In one study, a 4,6-dimethylpyrimidine-2-thione ligand was used to construct cluster-based metal-organic frameworks (MOFs). rsc.org These materials served as both photosensitizers and photocatalysts, efficiently promoting the chemoselective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding unsaturated alcohols under blue LED irradiation. rsc.org The system demonstrated high catalytic activity and could be reused for several cycles without a significant loss of efficiency. rsc.org This highlights the potential of pyrimidine scaffolds in creating robust and effective catalysts for green chemistry applications.

Strategic Incorporation into Complex Heterocyclic Systems

The dimethylamino-methyl-pyrimidine group has been strategically incorporated into various complex heterocyclic systems to optimize their interaction with biological targets.

1,4-Azaindoles: In the development of novel treatments for tuberculosis, this pyrimidine moiety was incorporated into a 1,4-azaindole scaffold. This was part of an effort to discover non-covalent inhibitors of the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall. The pyrimidine group helps to occupy a key hydrophobic pocket in the enzyme's active site.

Benzimidazoles: Benzimidazoles are considered "purinomimetics" and can interfere with the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov The integration of pyrimidine derivatives, such as tetrahydropyrimidine (B8763341) moieties, into the benzimidazole (B57391) core is a strategy used to develop new antibacterial agents. nih.gov This combination of heterocyclic rings aims to enhance interactions with various biopolymers. nih.gov

Thienopyrimidines: The thieno[2,3-d]pyrimidine (B153573) scaffold is another important heterocyclic system in medicinal chemistry, with derivatives reported to act as potent inhibitors of various protein kinases. The combination of the thiophene (B33073) and pyrimidine rings creates a framework that can be functionalized to target specific enzymatic binding sites, leading to the development of antiproliferative agents.

Table 1: Integration of the Pyrimidine Moiety in Complex Heterocyclic Systems

| Heterocyclic System | Therapeutic Area/Application | Role of the Pyrimidine Moiety |

|---|---|---|

| 1,4-Azaindoles | Antitubercular Agents | Occupies a hydrophobic pocket in the DprE1 enzyme; modulates target binding and physicochemical properties. |

| Benzimidazoles | Antibacterial Agents | Acts as a purine (B94841) analogue to interfere with bacterial biosynthesis; functionalization enhances target interaction. nih.gov |

| Thienopyrimidines | Anticancer Agents | Forms the core of various kinase inhibitors; allows for functionalization to achieve target specificity. |

Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes and is a crucial factor in determining its half-life and duration of action. acs.org The (6-(Dimethylamino)-5-methylpyrimidin-4-yl) group has been shown to favorably influence these properties. In the 1,4-azaindole series of antitubercular agents, the introduction of this moiety was associated with lower lipophilicity and improved metabolic stability in mouse liver microsomes (MLM). This improvement was a key factor in advancing these compounds as potential drug candidates.

Table 2: Effect of Pyrimidine Substitution on Physicochemical Properties

| Pyrimidine Substituent Group | Lipophilicity (LogD) | Metabolic Stability (Mouse Liver Microsome Clint) |

|---|---|---|

| 6-methoxy-5-methylpyrimidine-4-yl | Higher | Lower (Higher Clearance) |

| 6-(dimethylamino)-5-methylpyrimidine-4-yl | ≤ 2.0 | Improved (Lower Clearance) |

| 6-(difluoromethoxy)-5-methylpyrimidine-4-yl | Not specified | Improved |

Insights from Structure-Activity Relationship (SAR) Studies on Molecular Recognition and Binding Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. These studies are crucial for optimizing lead compounds into effective drugs with high potency and selectivity. The study of pyrimidine derivatives is particularly important for understanding these relationships.

A clear example of the utility of the (6-(Dimethylamino)-5-methylpyrimidin-4-yl) moiety comes from SAR studies on the 1,4-azaindole series of DprE1 inhibitors. In this research, scientists systematically modified the pyrimidine substituent to understand its impact on both on-target potency and off-target activity.

Table 3: Structure-Activity Relationship of Pyrimidine Substituents in 1,4-Azaindoles

| Substituent at Pyrimidine C6-Position | Primary Target Activity (DprE1) | Off-Target Activity (PDE6) | Key SAR Insight |

|---|---|---|---|

| Methoxy (-OCH₃) | High | High | Potent but non-selective. |

| Dimethylamino (-N(CH₃)₂) | High | Mitigated/Low | Substitution improves selectivity by reducing off-target binding. |

This finding underscores the strategic importance of the dimethylamino group in modulating molecular recognition. It serves as a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a molecule, enhancing its therapeutic potential by minimizing unwanted interactions.

Modulation of Enzyme-Ligand Interactions

The (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol moiety is a significant structural component in various pharmacologically active compounds, influencing their interactions with enzyme targets. Its application is particularly notable in the development of inhibitors for enzymes critical to pathogen survival and in mitigating off-target effects on host enzymes.

Mitigation of PDE6 Activity and DprE1 Inhibition by Azaindole Derivatives

In the field of anti-tubercular drug discovery, the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) has been identified as a crucial target. researchgate.net DprE1 is essential for the biosynthesis of the mycobacterial cell wall. researchgate.net A class of compounds known as 1,4-azaindoles has been developed as potent noncovalent inhibitors of DprE1, demonstrating excellent potency against Mycobacterium tuberculosis both in vitro and in vivo. acs.org

However, a significant challenge encountered during the development of this series was off-target activity, specifically the inhibition of phosphodiesterase 6 (PDE6). acs.org The (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol group, when incorporated into the azaindole scaffold, plays a role in these enzyme-ligand interactions. While contributing to the desired anti-mycobacterial potency, its structural features can also lead to interactions with the active site of PDE6.

The development of DprE1 inhibitors is an active area of research, with various pyrimidine derivatives showing promise. researchgate.netnih.gov For instance, pyrazolopyridine-pyrimidone hybrids and pyrimidinetrione derivatives have also been designed and synthesized as potential DprE1 inhibitors. nih.govnih.govresearchgate.net These efforts underscore the versatility of the pyrimidine scaffold in targeting this essential enzyme for treating tuberculosis. nih.govnih.govresearchgate.net

Table 1: Examples of Pyrimidine-based Derivatives and their Anti-tubercular Activity

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,4-Azaindoles | DprE1 | Potent noncovalent inhibitors, but initial leads showed off-target PDE6 activity. acs.org |

| Pyrazolopyridine-pyrimidone hybrids | DprE1, Mtb-DHFR | Key derivatives showed significant activity with MIC values of 3.12 µg/mL. nih.govresearchgate.net |

| Pyrimidinetrione derivatives | DprE1 | Compound 42 exhibited a 5-fold increase in DprE1 inhibitory activity compared to the parent compound G50. nih.gov |

Structural Determinants of Ligand Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for its target enzyme are governed by the precise three-dimensional arrangement of its functional groups and their interactions with the protein's active site. The (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol moiety presents several key structural features that determine how it interacts with a binding pocket. The accurate prediction of binding affinity is a fundamental aspect of rational drug design. nih.govfigshare.com

The pyrimidine ring itself serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. The key functional groups on this moiety that dictate its binding characteristics include:

The Dimethylamino Group: This group can act as a hydrogen bond acceptor. The nitrogen atom's lone pair of electrons can form a hydrogen bond with suitable donor residues (e.g., the backbone N-H of an amino acid) in the enzyme's active site. Its bulk can also contribute to van der Waals interactions within hydrophobic pockets.

The Methyl Group: Positioned at the 5th carbon of the pyrimidine ring, this small, hydrophobic group contributes to binding primarily through van der Waals forces. It can fit into small, nonpolar sub-pockets of the binding site, displacing water molecules and contributing favorably to the binding entropy.

The Methanol (B129727) Group: The hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor and an acceptor. This allows for specific and directional interactions with polar amino acid residues such as serine, threonine, or the backbone carbonyls of the protein, significantly enhancing binding affinity.

Table 2: Potential Molecular Interactions of the (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol Moiety

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Dimethylamino Nitrogen | Hydrogen Bond Acceptor, van der Waals | Glycine, Serine, Threonine |

| 5-Methyl Group | van der Waals, Hydrophobic | Alanine, Valine, Leucine, Isoleucine |

| Methanol Hydroxyl | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Asparagine, Glutamine |

Emerging Trends and Future Research Directions in Pyrimidine Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes for Pyrimidines

Traditional methods for synthesizing pyrimidines have often been associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry are now guiding a paradigm shift towards more environmentally benign and sustainable synthetic strategies. These modern approaches not only minimize environmental impact but also frequently offer benefits such as reduced reaction times, higher yields, and simplified purification processes. nih.gov

Several innovative techniques are at the forefront of this green revolution in pyrimidine (B1678525) synthesis. Microwave-assisted synthesis , for instance, has demonstrated remarkable efficiency in accelerating pyrimidine-forming reactions, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.govyoutube.com Similarly, ultrasound-assisted synthesis has emerged as a powerful tool, utilizing acoustic cavitation to enhance reaction rates and efficiency. Current time information in Dubai, AE.mdpi.com

Multicomponent reactions (MCRs) represent another cornerstone of green pyrimidine synthesis. By combining three or more reactants in a single step to form the pyrimidine ring, MCRs improve atom economy and reduce the number of synthetic and purification steps. wu.ac.th The use of green catalysts , including biocatalysts and recyclable heterogeneous catalysts, is also gaining prominence, offering milder reaction conditions and the potential for catalyst reuse. nih.govjetir.org Furthermore, the exploration of environmentally benign solvents , such as water and ionic liquids, or even solvent-free reaction conditions , is a key area of research aimed at reducing the reliance on volatile and often toxic organic solvents. wu.ac.thnih.gov

While specific green synthetic routes for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol are not extensively documented in current literature, the principles outlined above offer a clear roadmap for its future sustainable production. For example, a hypothetical green synthesis could involve a one-pot, multicomponent reaction utilizing microwave irradiation and a recyclable solid acid catalyst, thereby minimizing waste and energy consumption.

Table 1: Comparison of Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. nih.gov | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, enhanced yields. mdpi.comnih.gov | Scale-up can be challenging, equipment costs. |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. wu.ac.th | Optimization can be complex, limited to specific reaction types. |

| Green Catalysts | Milder conditions, recyclability, high selectivity. nih.gov | Catalyst deactivation, separation from product can be an issue. |

| Solvent-Free/Green Solvents | Reduced waste, lower environmental impact, improved safety. nih.gov | Limited solubility of reactants, potential for mass transfer limitations. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing novel chemical transformations. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions are proving to be invaluable in the study of pyrimidine synthesis. These methods provide a dynamic picture of the reaction as it unfolds, enabling the identification of transient intermediates and the elucidation of complex mechanistic pathways.

Real-time, ultrafast multidimensional NMR spectroscopy has emerged as a particularly powerful tool in this domain. Current time information in Dubai, AE. By acquiring two-dimensional NMR spectra on a timescale of seconds, researchers can track the formation and consumption of reactants, intermediates, and products in real-time. This has been successfully applied to the synthesis of alkylpyrimidines, revealing previously unobserved intermediates and providing detailed insights into the reaction mechanism. Current time information in Dubai, AE.

In-situ Fourier-transform infrared (FTIR) spectroscopy is another widely used technique for real-time reaction monitoring. By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, chemists can continuously monitor changes in the vibrational spectra of the reacting species. This allows for the tracking of functional group transformations and the determination of reaction kinetics. While specific applications to the synthesis of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol are not yet reported, this technique could be instrumental in optimizing its synthesis by providing real-time data on the progress of the reaction.

Other advanced spectroscopic methods, such as transient absorption spectroscopy , are being employed to study the ultrafast excited-state dynamics of pyrimidine derivatives, which is particularly relevant for photochemical applications. nih.govnih.gov These techniques provide crucial information on the timescales of electronic transitions and relaxation pathways, which is essential for the design of pyrimidine-based photosensitizers and photoluminescent materials.

Table 2: Advanced Spectroscopic Techniques for Studying Pyrimidine Reactions

| Technique | Information Obtained | Application in Pyrimidine Chemistry |

| Real-time 2D NMR | Identification of transient intermediates, reaction kinetics, mechanistic pathways. Current time information in Dubai, AE. | Elucidation of alkylpyrimidine synthesis mechanisms. Current time information in Dubai, AE. |

| In-situ FTIR (ATR) | Real-time monitoring of functional group changes, reaction progress, and kinetics. | Potential for optimizing the synthesis of substituted pyrimidines. |

| Transient Absorption Spectroscopy | Excited-state lifetimes, electronic transitions, and decay pathways. nih.govnih.gov | Understanding the photochemistry of pyrimidine nucleosides. nih.govnih.gov |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Characterization of products and byproducts in pyrimidine synthesis. |

Integration of Machine Learning and Artificial Intelligence in Pyrimidine Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science, and pyrimidine chemistry is no exception. These computational tools are being increasingly used to accelerate the design of novel pyrimidine derivatives with desired properties and to predict their biological activities and physicochemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established computational method that has been significantly enhanced by machine learning algorithms. By correlating the structural features of a series of pyrimidine derivatives with their biological activity, QSAR models can predict the activity of new, unsynthesized compounds. Current time information in Dubai, AE.nih.gov This allows for the in-silico screening of large virtual libraries of pyrimidines, prioritizing the most promising candidates for synthesis and experimental testing. Both multiple linear regression and artificial neural networks have been successfully applied to develop predictive QSAR models for the anti-inflammatory and anticancer activities of pyrimidine derivatives. Current time information in Dubai, AE.nih.gov

Deep generative models , a more recent advancement in AI, are being used for the de novo design of novel molecular structures. These models can learn the underlying patterns in large datasets of known molecules and then generate new, previously unseen structures with desired properties. This approach has been applied to the design of pyrrolo[2,3-d]pyrimidine derivatives as potent and selective kinase inhibitors. acs.org

Furthermore, machine learning models are being developed to predict a wide range of properties for pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential as corrosion inhibitors. nih.govacs.org These predictive models are invaluable for optimizing the drug-like properties of pyrimidine-based therapeutic candidates and for identifying new applications for this versatile class of compounds.

Table 3: Applications of Machine Learning and AI in Pyrimidine Chemistry

| AI/ML Approach | Application | Predicted Properties |

| QSAR Models | Prediction of biological activity for new derivatives. Current time information in Dubai, AE.nih.gov | Anti-inflammatory, anticancer, and other biological activities. Current time information in Dubai, AE.nih.gov |

| Deep Generative Models | De novo design of novel pyrimidine-based molecules. acs.org | Potent and selective enzyme inhibitors. acs.org |

| Predictive Modeling | In-silico screening and property prediction. nih.govacs.org | ADME properties, corrosion inhibition efficiency. nih.govacs.org |

| Virtual Screening | Identification of potential drug candidates from large databases. | Binding affinity to biological targets. |

Design of Novel Pyrimidine-Based Molecular Probes for Chemical Biology and Diagnostics (non-clinical)

The unique structural and photophysical properties of pyrimidine derivatives make them excellent scaffolds for the design of molecular probes for applications in chemical biology and non-clinical diagnostics. These probes can be tailored to selectively interact with specific biomolecules or to respond to changes in their local environment, providing valuable tools for studying biological processes and for the detection of analytes of interest.

Fluorescent chemosensors based on the pyrimidine core have been developed for the selective detection of metal ions. For example, a pyrimidine derivative has been shown to act as a highly selective fluorescent sensor for aluminum (III) ions in aqueous media through a fluorescence quenching mechanism. nih.gov Another pyrimidine-based chemosensor has been designed for the sequential detection of copper (II) and cyanide ions, exhibiting a distinct colorimetric and fluorescent response. nih.gov These sensors have potential applications in environmental monitoring and in the study of the biological roles of these ions.

Pyrimidine-based scaffolds are also being explored for the development of probes for studying protein-protein interactions (PPIs) . By creating libraries of structurally diverse pyrimidine-embedded polyheterocycles, researchers are developing tools to modulate and probe these complex biological interactions, which are often implicated in disease. nih.govacs.org

Furthermore, fluorescent organic nanoparticles (FONPs) derived from pyrimidine-based sensors have been fabricated for the detection of bacteria. These FONPs have shown selective fluorescence enhancement in the presence of Pseudomonas aeruginosa, demonstrating their potential as diagnostic tools for this pathogenic bacterium. rsc.orgnih.gov In the realm of chemical biology, pyrimidine nucleoside analogues are being utilized as chemical probes to study the replication of intracellular parasites by being incorporated into their DNA. nih.gov

Table 4: Pyrimidine-Based Molecular Probes and Their Applications

| Probe Type | Target Analyte/Process | Detection Mechanism |

| Fluorescent Chemosensor | Aluminum (III) ions nih.gov | Fluorescence quenching nih.gov |

| Colorimetric & Fluorescent Sensor | Copper (II) and cyanide ions nih.gov | Color change and fluorescence quenching/recovery nih.gov |

| Protein-Protein Interaction Probe | Specific protein interfaces nih.govacs.org | Modulation of protein interactions nih.govacs.org |

| Fluorescent Organic Nanoparticles | Pseudomonas aeruginosa rsc.orgnih.gov | Fluorescence enhancement rsc.orgnih.gov |

| Nucleoside Analogue Probe | Parasite DNA replication nih.gov | Incorporation into DNA and fluorescent labeling nih.gov |

Exploration of Pyrimidine Derivatives in Supramolecular Chemistry and Self-Assembly Processes

The ability of pyrimidine derivatives to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes them attractive building blocks for the construction of complex supramolecular architectures. The field of supramolecular chemistry is increasingly exploring the use of pyrimidines to create novel materials with unique functions and properties.

The nitrogen atoms within the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined, predictable hydrogen-bonded networks. This property has been exploited to create one-, two-, and three-dimensional supramolecular structures. The specific substitution pattern on the pyrimidine ring, such as the dimethylamino and hydroxymethyl groups in (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, can be strategically chosen to direct the self-assembly process and to introduce additional functionalities.

The aromatic nature of the pyrimidine ring also allows for π-π stacking interactions, which can play a significant role in the stabilization of supramolecular assemblies. These interactions are particularly important in the formation of liquid crystals and in the self-assembly of pyrimidine-containing molecules on surfaces.

Furthermore, the nitrogen atoms of the pyrimidine ring can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the pyrimidine-based ligand and the metal center, it is possible to create materials with tailored porosity, catalytic activity, and photophysical properties.

While the exploration of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol in supramolecular chemistry is still in its nascent stages, its functional groups offer intriguing possibilities for directing self-assembly. The dimethylamino group can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The pyrimidine ring itself provides sites for hydrogen bonding and π-π stacking. This combination of functionalities could be leveraged to create novel supramolecular gels, liquid crystals, or functional materials.

Table 5: Supramolecular Interactions and Potential Applications of Pyrimidine Derivatives

| Interaction Type | Description | Potential Applications |

| Hydrogen Bonding | Directional interactions involving the nitrogen atoms and substituents of the pyrimidine ring. | Crystal engineering, formation of supramolecular polymers and gels. |

| π-π Stacking | Non-covalent interactions between the aromatic pyrimidine rings. | Development of liquid crystals, organic electronics, and functional materials. |

| Metal Coordination | Coordination of the pyrimidine nitrogen atoms to metal centers. | Creation of coordination polymers, metal-organic frameworks (MOFs) with catalytic and sensing properties. |

| Host-Guest Interactions | Encapsulation of guest molecules within pyrimidine-based macrocycles or cages. | Molecular recognition, drug delivery, and sensing. |

Q & A

Q. What are the established synthetic routes for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, and what are their key reaction conditions?

The synthesis typically involves functionalizing pyrimidine precursors. For example:

- Step 1 : Start with a pyrimidine derivative (e.g., 5-methylpyrimidin-4-yl methanol).

- Step 2 : Introduce dimethylamino groups via nucleophilic substitution or reductive amination under basic conditions (e.g., NaOH or K₂CO₃ in methanol/ethanol) .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Critical parameters include temperature control (20–80°C), solvent polarity, and stoichiometry of reagents.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₈H₁₃N₃O: 167.11 g/mol) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the yield of (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol in multi-step syntheses?

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, reagent ratio, solvent). For example, formaldehyde excess (1.5–2.0 eq.) improves hydroxymethylation efficiency .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be addressed?

- Reproducibility checks : Validate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) under standardized conditions (e.g., 48h exposure, 10% FBS) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Computational docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina to rationalize potency differences .

Q. What strategies are effective in resolving instability issues during storage?

Q. How can mechanistic studies on its biological activity be designed?

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to trace metabolic pathways via mass spectrometry .

- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., acetylcholinesterase) using Ellman’s method .

- CRISPR knockouts : Validate target specificity in cell lines with gene deletions (e.g., CRISPR-Cas9-mediated GSK-3β knockout) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/methanol mixtures to model aggregation behavior .

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.